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4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE

Cat. No.: B6355843
CAS No.: 1378512-80-1
M. Wt: 218.3 g/mol
InChI Key: QNFXTWXWJGTHJI-UHFFFAOYSA-N
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Description

Contextualizing Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, with their structural motifs present in a vast number of biologically important molecules like nucleic acids. chemscene.com These compounds have garnered significant attention due to their diverse applications in pharmaceuticals, agrochemicals, and functional materials. google.comrsc.org Among these, nitrogen-rich heterocycles—compounds with a high proportion of nitrogen atoms in their structure—are of particular interest. nih.gov This high nitrogen content can lead to a higher heat of formation and density, making them valuable in the field of energetic materials. nih.gov

Triazoles, a specific class of five-membered heterocycles containing three nitrogen atoms, are prominent examples. google.comnih.gov There are two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which serve as versatile scaffolds in chemical synthesis. google.comnih.gov The triazole ring is generally stable, resistant to hydrolysis and oxidation, and can participate in various chemical reactions. acs.orgnih.gov This stability and the ability of its nitrogen atoms to form hydrogen bonds make the triazole moiety a privileged structure in drug design. rsc.orgnih.gov Triazole derivatives have shown a wide array of pharmacological activities, including antifungal, anticancer, and antiviral properties. google.comnih.govacs.org Furthermore, the development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and reliable, further cementing their importance in medicinal chemistry and materials science. google.comacs.org

Fundamental Aspects of Disulfide Linkages in Organic Molecular Structures

The disulfide bond (R-S-S-R'), a covalent linkage between two sulfur atoms, is a critical functional group in organic chemistry and biochemistry. researchgate.netchemimpex.com It is most famously known for its role in stabilizing the tertiary and quaternary structures of proteins by forming cross-links between cysteine residues. researchgate.netfishersci.ca These "disulfide bridges" are vital for the folding and stability of many proteins, particularly those secreted into the oxidizing extracellular environment. nih.govresearchgate.net

The formation of a disulfide bond is an oxidation reaction, typically involving two thiol (-SH) groups. fishersci.ca This reaction is reversible; the bond can be cleaved under reducing conditions, making it a redox-active switch that can regulate protein function. nih.gov The geometry of the disulfide bond is typically described by a dihedral angle of around ±90° between the connected atoms. researchgate.net

Beyond their biological role, disulfide bonds are a key feature in various organosulfur compounds. chemimpex.com The synthesis of disulfides can be achieved through several methods, including the oxidation of thiols using reagents like oxygen (often accelerated by catalysts or sonication), hydrogen peroxide, or through coupling reactions. scbt.comtcichemicals.comnih.gov The synthesis of unsymmetrical disulfides presents a greater challenge due to issues of chemoselectivity, but various methods have been developed to address this. jlu.edu.cn The disulfide linkage is integral to the structure and potential function of 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE (B1144303), connecting its two heterocyclic rings.

Significance of 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE within Organosulfur Triazole Derivatives

This compound stands as a noteworthy molecule within the broader class of organosulfur triazole derivatives. researchgate.netjustia.com This compound integrates the features of a nitrogen-rich 1,2,3-triazole ring with the redox-active disulfide linkage, creating a structure with potential for diverse applications. google.comfishersci.ca The molecule consists of two 1,2,3-triazole rings connected at their 4th position by a disulfide bridge. researchgate.net The "hydrate" designation indicates the presence of water molecules within its crystalline structure, a common feature for many chemical compounds. However, it has been noted by at least one supplier that the water content may be considered an impurity, and the term 'hydrate' is sometimes removed from the product name to avoid confusion, as both the hydrate and anhydrous forms share the same CAS number. nih.gov

The significance of this compound lies in the synergistic combination of its components. The triazole moieties can form coordination complexes with metals, suggesting utility in catalysis and the development of sensors for environmental monitoring. fishersci.ca In the field of peptide chemistry, triazole rings have been investigated as stable mimetics for disulfide bonds, used to create more robust peptide structures. google.comchemimpex.com The presence of both a disulfide and two triazole rings in a single, relatively compact molecule is therefore of significant chemical interest.

While specific, in-depth research on this exact hydrate is limited, the anhydrous form, 4,4'-Di(1,2,3-triazolyl) disulfide, is recognized as a versatile building block. fishersci.ca Its potential applications span several fields, including the development of new antimicrobial agents, use as a cross-linking agent in polymer chemistry, and as a component in bioconjugation processes. fishersci.ca

Data Tables

Table 1: Chemical and Physical Properties of 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE This table summarizes the key identifiers and properties of the core molecule.

PropertyValueSource
Molecular Formula C₄H₄N₆S₂ researchgate.netfishersci.ca
Molecular Weight 200.24 g/mol fishersci.catcichemicals.com
IUPAC Name 4-(2H-1,2,3-triazol-4-yldisulfanyl)-1H-1,2,3-triazole researchgate.net
CAS Number 6440-09-1 researchgate.netfishersci.canih.gov
Appearance White to almost white crystalline powder fishersci.ca
Synonyms 4,4'-Dithiobis(1,2,3-triazole) fishersci.catcichemicals.comnih.gov
PubChem CID 23002801 researchgate.netfishersci.ca

Table 2: Potential Applications of the 4,4'-Di(1,2,3-triazolyl) Disulfide Scaffold This table outlines research and industrial areas where the compound's unique structure is of interest, based on supplier information.

Application AreaDescription of UseSource
Antimicrobial Agents Serves as a scaffold for developing new antimicrobial compounds, potentially addressing antibiotic resistance. fishersci.ca
Polymer Chemistry Acts as a cross-linking agent to enhance the mechanical properties of polymers used in materials like coatings and adhesives. fishersci.ca
Analytical Chemistry Used in the development of chemical sensors for detecting pollutants such as heavy metals. fishersci.ca
Bioconjugation Facilitates the linking of biomolecules to surfaces, a critical process in the creation of diagnostics and biosensors. fishersci.ca
Medicinal Chemistry The combination of a disulfide mimetic (triazole) and an actual disulfide bond offers a unique platform for designing novel therapeutic agents. google.comchemimpex.comfishersci.ca
Agrochemicals The triazole and sulfur components suggest potential use in developing fungicides and other crop protection agents. fishersci.ca

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N6OS2 B6355843 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE CAS No. 1378512-80-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXTWXWJGTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1SSC2=NNN=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate and Analogs

Strategies for the Formation of the 1,2,3-Triazole Moiety

The construction of the 1,2,3-triazole core is most prominently achieved through the cycloaddition of azides and alkynes. The regiochemical outcome of this reaction can be directed by the choice of catalyst, leading to either 1,4- or 1,5-disubstituted triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This methodology is widely employed for the synthesis of bis-1,2,3-triazoles, which are precursors to the target disulfide compounds. The reaction typically involves the use of a copper(I) source, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate. beilstein-journals.org

The synthesis of bis-triazoles via CuAAC can be achieved by reacting diazides with terminal alkynes or dialkynes with azides. For instance, the reaction of various azides with dialkynes has been shown to produce the corresponding bis-triazoles in good to excellent yields. beilstein-journals.org A one-pot, three-component reaction of amide-linked dialkynes, benzyl bromides, and sodium azide (B81097), catalyzed by CuSO₄·5H₂O and sodium ascorbate in DMF, has also been reported to yield amide-linked bis-triazoles. beilstein-journals.org

The choice of catalyst and reaction conditions can influence the outcome. For example, using CuI and N,N-diisopropylethylamine (DIPEA) in acetonitrile can lead to sequential CuAAC and oxidative coupling, resulting in cyclic 5,5'-bitriazoles. beilstein-journals.org

Table 1: Examples of CuAAC for the Synthesis of Bis-1,2,3-triazoles

Diazide/DialkyneAlkyne/AzideCatalyst SystemSolventYield (%)Reference
Dialkyne with pyridine nucleusVarious azidesCuSO₄·5H₂O / Sodium AscorbateDMF70-92 beilstein-journals.org
Amide-linked dialkynesBenzyl bromides, NaN₃CuSO₄·5H₂O / Sodium AscorbateDMFGood beilstein-journals.org
1-trimethylsilyl-1,3-butadiyneSubstituted azidesCu(OAc)₂·H₂O, then CuI/PMDTATHF52-86 beilstein-journals.org
Ethyl 2,2-diazido-3-oxobutanoateArylalkynesCuSO₄·5H₂O / Sodium Ascorbate / TBTAtBuOH/H₂OGood rsc.org

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis

In contrast to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.gov This method is particularly valuable for accessing the alternative regioisomer of the triazole ring. Ruthenium complexes such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(cod)] are effective catalysts for this transformation. nih.govrsc.org

The RuAAC reaction is compatible with a range of aprotic solvents, including toluene and dioxane, and can often be performed at moderate temperatures. nih.govrsc.org This methodology has been successfully applied to the synthesis of various 1,5-disubstituted triazoles and can be extended to the preparation of bis-triazoles by employing appropriate diazide or dialkyne substrates. For example, the reaction of the azide (R)-1 with various propargylic alcohols using [Cp*RuCl(cod)] as a catalyst in toluene at 40 °C has been shown to produce the corresponding 1,5-fused 1,2,3-triazole piperazines in high yields. rsc.org

Table 2: Examples of RuAAC for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

AzideAlkyneCatalystSolventTemperature (°C)Yield (%)Reference
Benzyl azidePhenylacetylene[CpRuCl(cod)]Toluene40High rsc.org
Azide (R)-1Propargylic alcohols[CpRuCl(cod)]Toluene40up to 99 rsc.org

Development of Metal-Free Cycloaddition Approaches

To circumvent the use of potentially toxic and costly metal catalysts, metal-free approaches for the synthesis of 1,2,3-triazoles have been developed. These methods often rely on the use of organocatalysts or proceed through thermal or strain-promoted cycloadditions. researchgate.netresearchgate.net

One such approach involves an iodine-mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines, which provides a metal-free and azide-free route to 1,2,3-triazoles. organic-chemistry.org Another strategy is the organocatalyzed coupling of aldehydes with phosphonium salts to form olefinic phosphonium intermediates, which then undergo a [3+2] cycloaddition with azides. organic-chemistry.org These methods, while not as ubiquitously employed as their metal-catalyzed counterparts for bis-triazole synthesis, offer a valuable alternative, particularly when metal contamination is a concern.

The synthesis of bis(1,2,3-triazolyl)alkanes has also been achieved under solvent-free conditions through nucleophilic substitution reactions between 1,2,3-triazole and dibromoalkanes in a superbasic medium, offering a direct route to linked triazole systems without a cycloaddition step. mdpi.com

Construction of the Disulfide Bridge within Bis-Triazolyl Systems

The formation of the disulfide linkage between two triazole rings is the final key step in the synthesis of 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303) and its analogs. This can be accomplished through the oxidative coupling of precursor molecules containing thiol groups or through multicomponent reactions that incorporate a sulfur source.

Oxidative Dimerization of Mercaptotriazole Precursors

A direct and common method for the formation of a disulfide bridge is the oxidative dimerization of the corresponding thiol precursors. In the context of bis-triazolyl disulfides, this involves the synthesis of a mercaptotriazole followed by its oxidation. For the synthesis of the closely related bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate, the precursor 3-phenyl-1H-1,2,4-triazole-5(4H)-thione was used. nih.gov The formation of the disulfide was achieved in the presence of iron dichloride tetrahydrate in a mixture of methanol and acetonitrile. nih.gov This suggests that mild oxidative conditions can facilitate the coupling of two mercaptotriazole units to form the desired disulfide.

The general principle involves the oxidation of two thiol (S-H) groups to form a disulfide (S-S) bond. This transformation can be effected by a variety of oxidizing agents.

Multicomponent Reaction Sequences Incorporating Disulfide Electrophiles

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. nih.gov For the synthesis of triazole-containing structures, MCRs that incorporate both the azide and alkyne functionalities in the product can be designed, which then undergo an intramolecular azide-alkyne cycloaddition (IAAC). nih.gov

While direct multicomponent reactions for the synthesis of bis-triazolyl disulfides are less common, it is conceivable to design a sequence where a sulfur-containing component is introduced. For instance, a multicomponent reaction could be employed to generate a triazole with a protected thiol group, which could then be deprotected and oxidized as described in the previous section. Alternatively, a multicomponent reaction could be designed to directly form a triazole-fused sulfur-containing heterocycle, which could potentially be a precursor to the desired disulfide.

Synthesis of Related Bis-Triazole Scaffolds with Sulfur Linkages

The synthesis of bis-triazole compounds featuring sulfur linkages often involves the oxidation of precursor triazole-thiols or the reaction of triazole derivatives with sulfur-containing reagents. These scaffolds are of interest due to the unique structural and electronic properties conferred by the combination of the triazole rings and the sulfur bridge.

One common strategy for creating a disulfide bridge between two triazole rings is the oxidative coupling of the corresponding triazole-3-thiol or -5-thiol precursors. This can be achieved using various oxidizing agents. The general reaction involves the formation of a sulfur-sulfur bond from two thiol (-SH) groups.

Another approach involves nucleophilic substitution reactions where a triazole-thiolate anion reacts with a suitable electrophile containing a sulfur moiety. For instance, reacting a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol with an appropriate reagent can lead to the formation of various sulfur-containing derivatives uobaghdad.edu.iq. While not creating a direct disulfide link between two triazoles, these methods are foundational for building more complex sulfur-linked bis-triazole systems.

The synthesis of bis-1,2,4-triazoles linked by different spacers, including those with sulfur, has been explored for various applications dovepress.com. For example, compounds like 5,5'-butane-1,4-diylbis(4-methyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole are synthesized by reacting 5,5'-butane-bis-1,2,4-triazole derivatives with electrophiles like prenyl bromide dovepress.com. This demonstrates the versatility of the triazole scaffold in forming complex structures with sulfur linkages, although it is a thioether and not a disulfide bridge.

A general route to obtain 1,2,4-triazole-3(5)-thiol, a key precursor, involves the reaction of thiosemicarbazide with formic acid to produce 1-formyl-3-thiosemicarbazide orgsyn.org. This intermediate is then cyclized in the presence of a base like sodium hydroxide to form the triazole-thiol ring orgsyn.org. This thiol can then be subjected to oxidation to form the desired disulfide-linked bis-triazole.

The table below summarizes representative synthetic approaches for related sulfur-linked bis-triazole scaffolds.

Precursor(s)Reagents & ConditionsProduct TypeYieldReference
5,5'-Butane-bis-1,2,4-triazole derivativesPrenyl bromideBis-triazole with thioether linkage87% dovepress.com
1-Formyl-3-thiosemicarbazideSodium hydroxide, water, heat; followed by acid1,2,4-Triazole-3(5)-thiol (precursor for disulfides)72–81% orgsyn.org
4,4'-(Butane-1,4-diyl)bis(carbothioamide)2 N NaOH, reflux; followed by HClBis(5-mercapto-4H-1,2,4-triazole) derivative89% nih.gov

Considerations of Hydration in Synthetic Outcomes and Isolation

The role of water in the synthesis and isolation of triazole compounds, specifically 4,4'-di(1,2,3-triazolyl) disulfide, is a crucial aspect that influences the purity and characterization of the final product. For this particular compound, it has been noted that it was previously labeled as a hydrate .

However, further clarification indicates that the water content is not an integral part of the crystal lattice, meaning it does not form a stoichiometric hydrate . Instead, the presence of moisture is considered an impurity . This distinction is vital for chemists, as a true hydrate has a fixed water-to-compound molar ratio, which affects molecular weight calculations and characterization data. In contrast, variable amounts of adsorbed or occluded water can lead to inconsistencies between batches.

During synthesis, the use of aqueous reagents, solvents, or work-up procedures can introduce water into the product. For instance, precipitation or recrystallization from aqueous or mixed aqueous-organic solvent systems is a common purification technique that can result in water being trapped in the solid material. Atmospheric moisture can also be adsorbed onto the product during filtration, drying, and storage, especially if the compound is hygroscopic.

Therefore, the isolation protocol must include rigorous drying steps to remove this non-stoichiometric water. This might involve:

Drying under high vacuum.

Heating in a vacuum oven at a temperature that does not cause decomposition.

Using desiccants like phosphorus pentoxide (P₂O₅) or anhydrous calcium chloride (CaCl₂).

The absence of a true hydrate structure means that analytical data, such as elemental analysis, may show deviations from the calculated values for the anhydrous compound if the sample is not properly dried. To avoid misleading information, the term 'Hydrate' has been removed from the official product name and 'xH₂O' from the molecular formula for such products by some suppliers . This emphasizes the importance of treating any water content as an impurity that must be minimized for accurate scientific application.

Advanced Structural Elucidation and Characterization of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the connectivity of atoms, the functional groups present, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

As of the latest available data, specific ¹H and ¹³C NMR spectral data for 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303) has not been reported in peer-reviewed literature. The anticipated ¹H NMR spectrum would likely show signals corresponding to the C-H protons on the triazole rings and potentially a broad signal for the N-H protons, the position of which could be influenced by the solvent and concentration. The presence of water of hydration might be observed as a distinct signal. In the ¹³C NMR spectrum, distinct signals for the carbon atoms of the triazolyl rings are expected. The chemical shifts would provide information about their electronic environment, which is influenced by the adjacent nitrogen and sulfur atoms.

Interactive Data Table: Predicted NMR Data A specific data table cannot be generated without experimental results.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing a molecular fingerprint.

Detailed experimental FT-IR data for 4,4'-di(1,2,3-triazolyl) disulfide hydrate is not currently available in published literature. However, based on its structure, the FT-IR spectrum is expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations, typically appearing in the region of 3100-3300 cm⁻¹, and C-H stretching of the triazole ring around 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring would likely be observed in the 1400-1600 cm⁻¹ region. The S-S disulfide bond stretching is typically weak and falls in the 400-500 cm⁻¹ range. The presence of a hydrate would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands A specific data table cannot be generated without experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

Specific UV-Vis spectroscopic data for this compound has not been documented in scientific journals. The triazole rings are expected to exhibit π → π* transitions, likely resulting in absorption bands in the ultraviolet region. The disulfide linkage might also contribute to the electronic spectrum. The exact λmax values would be dependent on the solvent used for the analysis.

Interactive Data Table: Anticipated UV-Vis Absorption Maxima A specific data table cannot be generated without experimental results.

X-ray Crystallographic Studies

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision.

To date, there are no published reports containing the single-crystal X-ray diffraction data for this compound. Such a study would be crucial to definitively confirm the connectivity of the atoms, the tautomeric form of the triazole rings, the conformation around the disulfide bond (the C-S-S-C dihedral angle), and the location of the water molecule(s) of hydration within the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data A specific data table cannot be generated without experimental results.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is key to comprehending the solid-state properties of a material.

Without a crystal structure, a definitive analysis of the intermolecular interactions in this compound is not possible. However, based on its molecular structure, several types of interactions can be predicted. The N-H groups of the triazole rings are potential hydrogen bond donors, while the nitrogen atoms of the rings can act as hydrogen bond acceptors. The water of hydration would also be expected to participate in a network of hydrogen bonds, potentially linking multiple molecules of the disulfide. Furthermore, the aromatic triazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. A detailed crystallographic study would be necessary to confirm and quantify these interactions.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of how molecules pack together and the nature of the forces between them. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative strengths.

The Hirshfeld surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Negative dnorm values, often highlighted in red, indicate close intermolecular contacts, including hydrogen bonds and other strong interactions. Blue regions on the dnorm map represent longer-range contacts with less significant interaction strength.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different intermolecular contacts. These plots display di versus de, where each point on the plot corresponds to a point on the Hirshfeld surface. The distribution and shape of the points on these plots are characteristic of specific types of interactions. For instance, sharp spikes are indicative of strong, directional interactions like hydrogen bonds, while more diffuse distributions can represent weaker van der Waals forces.

For a molecule like this compound, which contains nitrogen and sulfur atoms as well as hydrogen atoms, a variety of intermolecular interactions are expected to play a crucial role in its crystal packing. While specific experimental data for this compound is not available, a representative analysis based on similar triazole-containing structures would likely reveal significant contributions from N···H, H···H, S···H, and S···N interactions. The presence of water of hydration would also introduce strong O···H hydrogen bonds.

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the interactive data table below. This table illustrates the percentage contribution of each type of contact to the total Hirshfeld surface area.

Table 1: Representative Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis
Interaction TypePercentage Contribution (%)Description
N···H / H···N35.5Represents hydrogen bonding between the nitrogen atoms of the triazole rings and hydrogen atoms of neighboring molecules, including the water of hydration.
H···H28.0Indicates van der Waals interactions between hydrogen atoms on the exterior of the molecules.
S···H / H···S15.2Highlights interactions involving the sulfur atoms of the disulfide bridge and hydrogen atoms.
O···H / H···O12.5Signifies strong hydrogen bonds involving the oxygen atom of the water of hydration.
S···N / N···S5.8Denotes interactions between the sulfur atoms and the nitrogen atoms of the triazole rings.
Other3.0Includes minor contributions from other contacts such as C···H, C···N, and S···S.

This quantitative mapping of intermolecular contacts is invaluable for understanding the structure-property relationships of crystalline materials. The prevalence and nature of these interactions influence physical properties such as melting point, solubility, and stability.

Elemental Composition Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in a sample, which is then compared to the theoretical composition calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

For this compound, the molecular formula is C₄H₄N₆S₂·H₂O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O). The presence of a hydrate means that water is an integral part of the crystal structure, and its elements must be included in the calculation.

The theoretical elemental composition is a benchmark against which experimental results are measured. The experimental values are typically obtained using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and quantified. The sulfur content can be determined by various methods, including combustion analysis or inductively coupled plasma atomic emission spectroscopy (ICP-AES).

A close agreement between the experimentally found percentages and the calculated theoretical percentages confirms the elemental composition of the synthesized compound and supports the proposed molecular formula.

The theoretical elemental composition for this compound is presented in the interactive data table below.

Table 2: Elemental Composition of this compound
ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01448.0421.99
HydrogenH1.0166.062.78
NitrogenN14.01684.0638.50
SulfurS32.07264.1429.38
OxygenO16.00116.007.33
Total 218.30 100.00

In a research setting, the "Found (%)" values from experimental analysis would be listed alongside the "Calculated (%)" values to demonstrate the purity and correctness of the synthesized compound.

Computational and Theoretical Investigations of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4,4'-di(1,2,3-triazolyl) disulfide, this would involve exploring its conformational landscape, particularly the rotation around the disulfide (S-S) bond and the bonds connecting the triazole rings to the sulfur atoms.

The disulfide bridge is known to have a preferred dihedral angle, typically around 90°, to minimize lone pair repulsion. In a study of diaryl disulfides, DFT calculations revealed a preference for a conformer where the aromatic rings are positioned to allow for stabilizing π-π stacking interactions. nih.gov For 4,4'-di(1,2,3-triazolyl) disulfide, the conformational analysis would likely reveal a complex potential energy surface with several local minima corresponding to different orientations of the two triazole rings relative to each other. The presence of the hydrate (B1144303) molecule would further influence the conformational preference through hydrogen bonding interactions with the nitrogen atoms of the triazole rings.

In studies of similar disulfide-bridged molecules, the Cα-Cα bridging distances in triazole-containing peptide inhibitors were found to be around 4.1-4.2 Å, which is very close to the 3.9-4.0 Å distance in their disulfide counterparts, indicating that the triazole can be an excellent structural mimic of a disulfide bond. uq.edu.au

Table 1: Predicted Geometrical Parameters for 4,4'-di(1,2,3-triazolyl) disulfide based on Analogous Compounds

ParameterPredicted ValueBasis from Analogous Compounds
S-S bond length~2.05 ÅTypical for organic disulfides
C-S bond length~1.75 ÅTypical for aryl-sulfur bonds
C-S-S bond angle~104°Typical for organic disulfides
C-S-S-C dihedral angle~90°To minimize lone pair repulsion
Triazole C-N bond lengths~1.33 - 1.35 ÅConsistent with 1,2,3-triazole ring structures
Triazole N-N bond lengths~1.30 - 1.37 ÅConsistent with 1,2,3-triazole ring structures

Note: These are predicted values based on general knowledge of related structures and require specific DFT calculations for confirmation.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations can provide valuable information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 4,4'-di(1,2,3-triazolyl) disulfide, the HOMO is expected to be localized on the disulfide bridge, specifically the lone pairs of the sulfur atoms, which are the most nucleophilic sites. The LUMO is likely to be distributed over the π-systems of the triazole rings, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. For 4,4'-di(1,2,3-triazolyl) disulfide hydrate, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole rings and the oxygen atom of the water molecule, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the triazole rings and the water molecule would exhibit positive potential (blue), making them hydrogen bond donors. The region around the sulfur atoms would also have a negative potential due to the lone pairs.

In a study of 1,2,3- and 1,2,4-triazoles, analysis of the electron density distribution revealed that the 1,2,3-isomer is a very polar molecule. researchgate.net This high polarity is expected to be a feature of 4,4'-di(1,2,3-triazolyl) disulfide as well.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For 1,2,3-triazole, a peak around 1522-1531 cm⁻¹ is often attributed to a ring deformation. rsc.org The vibrational spectrum of 4,4'-di(1,2,3-triazolyl) disulfide would be complex, but key vibrational modes such as the S-S stretch (typically weak in the IR but stronger in the Raman spectrum, appearing around 500-540 cm⁻¹), C-S stretches, and various triazole ring vibrations could be identified and assigned with the help of theoretical predictions. A detailed vibrational assignment for 1,2,3-triazole has been established through a combination of experimental and theoretical methods. acs.org

NMR Spectra (¹H and ¹³C): The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov For 4,4'-di(1,2,3-triazolyl) disulfide, the proton and carbon signals of the triazole rings would be of particular interest. In related 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbon signals appear in distinct regions of the ¹³C NMR spectrum, confirming the substitution pattern. frontiersin.org

Table 2: Predicted Spectroscopic Data for 4,4'-di(1,2,3-triazolyl) disulfide

SpectroscopyKey FeaturePredicted Range/ValueBasis from Analogous Compounds
IR/RamanS-S stretch500-540 cm⁻¹Typical for organic disulfides
IR/RamanTriazole ring vibrationsVarious bands, e.g., ~1530 cm⁻¹Based on studies of 1,2,3-triazole
¹H NMRTriazole C-H proton~7.5 - 8.5 ppmDependent on substitution and solvent
¹³C NMRTriazole C4/C5 carbons~120 - 150 ppmBased on substituted triazoles frontiersin.org

Note: These are general predictions and the actual values would depend on the specific conformation and environment.

Computational chemistry is instrumental in understanding the mechanisms and regioselectivity of chemical reactions. For reactions involving 4,4'-di(1,2,3-triazolyl) disulfide, such as its synthesis or subsequent transformations, DFT can be used to model the reaction pathways.

The synthesis of 1,2,3-triazoles often involves [3+2] cycloaddition reactions. frontiersin.org DFT analysis of such reactions can elucidate the transition states and intermediates, explaining the observed regioselectivity. For instance, studies on the formation of substituted triazoles have shown how the choice of catalyst and substituents directs the outcome of the reaction. researchgate.net

Reactions involving the disulfide bond, such as reduction or oxidation, could also be modeled. The mechanism of such reactions would likely involve nucleophilic attack on one of the sulfur atoms, and computational studies could identify the most favorable reaction pathways and the nature of the transition states.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

For this compound, MD simulations would be particularly useful for understanding the conformational dynamics of the disulfide bridge and the triazole rings. These simulations can reveal the flexibility of the molecule and the timescales of different conformational changes.

Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions between the disulfide molecule and the surrounding water molecules, including the hydrate water molecule. This would involve analyzing the hydrogen bonding network, its stability, and its influence on the conformation of the solute. In studies of similar triazole-containing molecules, MD simulations have been used to investigate their binding mechanisms with biological targets, highlighting the importance of hydrophobic and hydrogen bonding interactions. nih.gov

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be used to predict the reactivity of a molecule.

Several descriptors can be calculated for 4,4'-di(1,2,3-triazolyl) disulfide to predict its reactivity:

Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and indicate the resistance of a molecule to changes in its electron distribution. A smaller gap implies a softer, more reactive molecule.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule.

Fukui Functions: These local reactivity descriptors indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. For 4,4'-di(1,2,3-triazolyl) disulfide, the Fukui functions would likely confirm the sulfur atoms as the primary sites for electrophilic attack and parts of the triazole rings for nucleophilic attack.

In a study on triazole derivatives, these descriptors were successfully used to rationalize their antioxidant properties.

Computational Prediction of Nonlinear Optical (NLO) Properties

Following a comprehensive review of scientific literature, no specific computational or theoretical studies detailing the nonlinear optical (NLO) properties of this compound were found. While the broader class of triazole-containing compounds has been a subject of interest for NLO applications, with numerous studies employing methods like Density Functional Theory (DFT) to predict their behavior, this specific molecule does not appear to have been investigated in this context. researchgate.netnih.govisres.orgnih.gov

Research into other triazole and heterocyclic derivatives often involves the calculation of electric dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities to evaluate their potential for NLO applications. researchgate.netrsc.orgnih.gov These theoretical calculations are crucial for designing and screening new materials for photonics and optoelectronics. rsc.orgscirp.org However, without dedicated research on this compound, no data tables or detailed findings regarding its specific NLO characteristics can be presented.

Therefore, the prediction of its nonlinear optical properties remains an open area for future computational and experimental investigation.

Chemical Reactivity and Transformation Mechanisms of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Disulfide Bond Reactivity and Redox Behavior

The disulfide linkage (S-S) is a pivotal feature of 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303), endowing it with a rich redox chemistry. This bond's susceptibility to cleavage and formation underpins its role in various chemical transformations. The reactivity of disulfide bonds can be significantly influenced by their local structure and environment. nih.gov

Mechanisms of Disulfide Cleavage and Formation

The cleavage of a disulfide bond is fundamentally a reduction process, while its formation is an oxidation. These transformations can proceed through several mechanistic pathways.

Reductive Cleavage: This process involves the addition of two electrons and two protons to the disulfide, yielding two thiol groups. This can be achieved using various reducing agents.

Oxidative Formation: Conversely, the oxidation of two thiol groups can form a disulfide bond. This reaction is often facilitated by mild oxidizing agents.

Thiol-Disulfide Exchange: This is a common mechanism where a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in an S"N"2-like reaction. libretexts.org This results in the formation of a new disulfide bond and a new thiol. The reaction is highly directional, requiring the attacking sulfur ion and the two sulfur atoms of the disulfide bond to be aligned. researchgate.netresearchgate.net

Hydrolytic Cleavage: In certain engineered protein systems, disulfide bonds have been observed to undergo hydrolysis, resulting in a cysteine sulfenic acid and a thiol. researchgate.net

Disulfide Exchange Reactions and Their Equilibrium

Disulfide exchange reactions are equilibrium processes where a thiol reacts with a disulfide to generate a new thiol and a new disulfide. libretexts.org These reactions are crucial in various biological and chemical systems for the rearrangement of disulfide bonds. The position of the equilibrium is determined by the relative stabilities of the thiols and disulfides involved.

In the context of 4,4'-di(1,2,3-triazolyl) disulfide hydrate, disulfide exchange can be initiated by a free thiol, leading to the formation of a mixed disulfide and a 4-mercapto-1,2,3-triazole. The reaction proceeds until a thermodynamic equilibrium is reached. The high concentration of reduced glutathione (B108866) (GSH) in the intracellular environment, for instance, can rapidly reduce protein disulfide bonds through exchange reactions. libretexts.org

Reactivity Profiles of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a robust aromatic heterocycle that exhibits a range of chemical reactivities. nih.govresearchgate.net Its π-excessive nature and the presence of three nitrogen atoms influence its susceptibility to electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions. nih.govresearchgate.net

Electrophilic and Nucleophilic Attack on the Triazole Core

The reactivity of the 1,2,3-triazole ring towards electrophiles and nucleophiles is dependent on the substitution pattern and the specific nitrogen atom involved.

Electrophilic Attack: The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are generally the most nucleophilic sites and are susceptible to electrophilic attack. youtube.com The N1 and N3 atoms are typically more nucleophilic than the N2 atom.

Nucleophilic Attack: Nucleophilic substitution on the triazole ring is less common but can occur, particularly if the ring is activated by electron-withdrawing groups or by conversion to a triazolium salt. For instance, a halogen at the 4-position of a 1,2,3-triazole can be displaced by a nucleophile, especially with an electron-withdrawing group at the 5-position. researchgate.net Additionally, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. rsc.org

Exploration of Cycloaddition Reactions Involving Triazole Moieties

The 1,2,3-triazole ring can be synthesized through the highly efficient and regioselective Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.govorganic-chemistry.org This reaction, often catalyzed by copper(I) (CuAAC) or ruthenium(II) (RuAAC), is a cornerstone of "click chemistry". mdpi.comnih.gov While the triazole ring itself is generally stable and less prone to participating in cycloaddition reactions as a reactant, the azide and alkyne precursors to the triazole ring are key players in these transformations. nih.govrsc.org

Influence of the Hydrate Moiety on Chemical Stability and Reaction Pathways

The presence of a hydrate moiety, or water of crystallization, can significantly influence the chemical stability and reactivity of a compound. Water molecules can be incorporated into the crystal lattice, forming hydrogen bonds with the host molecule. nih.gov

The impact of the hydrate on 4,4'-di(1,2,3-triazolyl) disulfide can be multifaceted:

Reaction Pathways: The presence of water can influence reaction pathways by acting as a solvent, a reactant, or a catalyst. In reactions involving 4,4'-di(1,2,3-triazolyl) disulfide, the hydrate water could potentially participate in hydrolysis reactions or mediate proton transfer steps. For instance, the formation of clathrate hydrates can create a shell on particles, and the dissociation of this shell can generate a free water phase that alters subsequent reactions. researchgate.net The toughness and stability of hydrogels are also influenced by their hydration level. wikipedia.org

Applications of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate in Advanced Materials Science

Role in Organic Electronic Materials: Electron Transport and Hole Blocking Characteristics

In the architecture of organic electronic devices, charge transport layers are crucial for efficient operation. These layers facilitate the movement of charge carriers (electrons and holes) and prevent their undesirable recombination at interfaces. Materials for these functions are selected based on their energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hole transport layer (HTL) materials are designed to have high hole mobility while simultaneously blocking electrons, a function that requires a high LUMO energy level. ossila.com Conversely, electron transport layer (ETL) materials must exhibit high electron mobility and block holes. The nitrogen-rich nature of heterocyclic compounds like triazoles and triazines makes them promising candidates for these roles. For instance, materials containing 1,3,5-triazine (B166579) have been investigated as electron-injecting and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs) due to their high electron affinities and LUMO values in the range of -2.7 to -3.1 eV. researchgate.net

The 1,2,3-triazole rings in 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303) provide the necessary electron-deficient characteristics suitable for electron transport. The disulfide linkage can further influence the molecular packing and intermolecular interactions within a thin film, which are critical factors for efficient charge transport. The strategic design of polymers incorporating triazole moieties aims to optimize these properties for use in various electronic applications.

Table 1: Key Characteristics for Charge Transport Layers

Property Hole Transport Layer (HTL) / Electron Blocking Layer Electron Transport Layer (ETL) / Hole Blocking Layer
Primary Function Facilitates hole movement towards the emissive layer or electrode. Facilitates electron movement towards the emissive layer or electrode.
Secondary Function Blocks electrons from passing to the anode. Blocks holes from passing to the cathode. ossila.comresearchgate.net
Required Mobility High hole mobility. ossila.com High electron mobility. rsc.org
Energy Level High LUMO to create an energy barrier for electrons. ossila.com Low HOMO to create an energy barrier for holes.

| Example Moieties | Spiro-OMeTAD, NPB, TAPC. ossila.com | Triazines, Alq3. researchgate.net |

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

The versatile properties of triazole derivatives allow for their integration into various optoelectronic devices. Their high nitrogen content and conjugated structures can be tailored to achieve specific electronic and photophysical properties. mdpi.com For example, 4-substituted 1,2,4-triazoles have been utilized as building blocks in the creation of OLEDs and organic photovoltaic cells. researchgate.net

In the context of OLEDs, triazole-based compounds can function as host materials in the emissive layer or as charge-transporting/blocking layers. researchgate.netmdpi.com In organic photovoltaics (OPVs), the charge transport layers are essential for separating excitons (electron-hole pairs) generated by light absorption and transporting the free charges to their respective electrodes. rsc.org The development of sulfur-containing polytriazoles, which can possess high refractive indices, is a growing area of research for optoelectronic applications, as these properties are beneficial for light management within devices. researchgate.net The structure of 4,4'-di(1,2,3-triazolyl) disulfide hydrate, combining both sulfur and triazole moieties, aligns with these research trends. researchgate.netcymitquimica.com

Utilization as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Nitrogen-rich azole rings, including both 1,2,3- and 1,2,4-triazoles, are highly effective ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). capes.gov.brresearchgate.net These materials are formed by linking metal ions or clusters with organic molecules (ligands) to create one-, two-, or three-dimensional networks. The resulting structures can exhibit permanent porosity, high surface areas, and other functional properties. researchgate.net

The this compound molecule is an excellent candidate for a bridging ligand. The two triazole rings can coordinate to different metal centers, while the disulfide bond provides a flexible yet robust linkage. The use of bis-triazole ligands is a common strategy in the design of CPs and MOFs. researchgate.netmdpi.com The specific metal ion and the geometry of the ligand play a crucial role in determining the final architecture of the framework. nih.gov For instance, the derivatization of amino acids into 1,2,4-triazoles has produced precursors for 1D CPs, 2D chiral helicates, and 3D MOFs with applications in gas adsorption and catalysis. mdpi.com Furthermore, post-synthetic modification of MOFs can be achieved through disulfide bond formation, allowing for the introduction of new functional groups within the pores of a pre-existing framework. nih.gov

Table 2: Examples of Triazole-Based Ligands in CPs and MOFs

Ligand Type Resulting Structure/Application Reference
1,2,4-Triazole (B32235) Amino Acid Derivatives 1D CPs, 2D Chiral Helicates, 3D MOFs for gas adsorption. mdpi.com
1-(4-aminobenzyl)-1,2,4-triazole (abtz) 2D microporous frameworks with luminescent sensing capabilities. rsc.org
Bis(carboxyphenyl)-1,2,4-triazole 3D MOFs with rtl (rutile) topology for gas sorption. researchgate.net

Exploration in Data Storage and Optical Waveguide Technologies

The unique properties of triazole-based materials are being explored for applications in next-generation data and communication technologies. Supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides, capable of propagating photoluminescence. rsc.org This property is essential for creating components for optical computing and communication systems.

Furthermore, certain metal-triazole complexes can function as molecular switches. nih.govnih.gov These materials can change their physical properties, such as color or refractive index, in response to external stimuli like temperature or light. nih.gov For example, iron-amino-triazole complexes exhibit spin-crossover transitions near room temperature that alter their optical absorption, a phenomenon that can be harnessed for temperature sensing or data storage applications. nih.govnih.gov The ability to switch between two stable states is a fundamental requirement for binary data storage. The development of novel 1,2,3-triazole-based compounds has also led to organic crystals with significant nonlinear optical (NLO) properties, which are critical for technologies like frequency conversion and optical signal processing. optica.org

Design Considerations for High-Energy-Density Materials

Nitrogen-rich heterocycles are of great interest in the design of high-energy-density materials (HEDMs) because they offer high positive heats of formation, high density, and superior thermal stability, often resulting in more environmentally friendly ("green") explosives compared to traditional nitroaromatics. rsc.orgresearchgate.net The 1,2,4-triazole ring, in particular, provides a remarkable framework for developing new energetic materials. rsc.org

Several strategies are employed to enhance the energetic performance of triazole-based compounds:

Incorporation of Energetic Groups: Adding functional groups like nitro (–NO2) or nitramino (–NHNO2) to the triazole backbone increases energy content. rsc.orgnih.gov

N-Oxide Formation: The introduction of N-oxide groups can improve oxygen balance and detonation performance. nih.govnih.gov

Bridging Heterocyclic Rings: Linking two triazole rings, for instance with an azo (–N=N–) bridge as in 4,4′-azobis(1,2,4-triazole), can lead to compounds with high density and decomposition temperatures. rsc.org The disulfide (–S–S–) linkage in this compound represents another such bridging strategy.

Computational studies using Density Functional Theory (DFT) are often used to predict the properties of designed HEDMs, including crystal density, heat of formation, and detonation performance, guiding synthetic efforts toward promising candidates. researchgate.netnih.govresearchgate.net

Table 3: Predicted/Experimental Performance of Example Triazole-Based HEDMs

Compound Family/Strategy Predicted Detonation Velocity (D) Predicted Detonation Pressure (P) Key Feature Reference
Dinitro-triazole derivatives > 8.3 km/s > 30 GPa High nitrogen content, C-NO2 bonds. researchgate.net
Bridged 1,2,4-triazole N-oxides 9.28–9.49 km/s 21.22–41.31 GPa N-oxide groups, high density (1.87–1.98 g/cm³). nih.govresearchgate.net
4,4′-azobis(1,2,4-triazole) Not specified Not specified High decomposition temp (313 °C), N,N'-azo linkage. rsc.org

Applications of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate in Advanced Molecular Design

Disulfide Bond Mimicry in Peptide and Peptidomimetic Scaffolds

Disulfide bonds are crucial for the structural stability and biological function of many peptides and proteins. nih.govscbt.com However, their susceptibility to reduction in biological environments can limit the therapeutic potential of peptide-based drugs. nih.govnih.gov The 1,2,3-triazole ring has emerged as an effective and robust bioisostere for the disulfide bond, addressing this key metabolic liability. mdpi.com

A successful disulfide bond mimetic must replicate the approximate distance and geometry of the original S-S bridge to maintain the peptide's native conformation and biological activity. The 1,2,3-triazole system has demonstrated exceptional capability in this regard.

Geometric Similarity : The 1,4-disubstituted triazole ring is noted for its similarity to the trans-peptide bond, while the 1,5-disubstituted isomer can mimic the cis-peptide bond, offering versatility in structural design. mdpi.com Studies using NMR and X-ray crystallography on triazole-bridged serine protease inhibitors revealed an exceptional match with the parent disulfide-containing molecules. nih.gov The backbone conformations showed a root-mean-square deviation (RMSD) of less than 0.5 Å, indicating a high degree of structural fidelity. nih.gov

Conformational Influence : The triazole ring is not merely a passive spacer; it actively influences the peptide's secondary structure. nih.gov Its rigid, aromatic nature and high dipole moment can facilitate specific ligand-receptor interactions. nih.gov The orientation of the triazole ring (1,4- vs. 1,5-disubstituted) can lead to different receptor subtype selectivities, a subtle but powerful feature for generating highly specific ligands. nih.govnih.gov For instance, in chimeric AGRP-melanocortin peptides, replacing a disulfide bond with a 1,5-disubstituted triazole bridge largely retained the biological activity, whereas the 1,4-isomer resulted in significantly lower potency, highlighting the importance of precise conformational matching. nih.govnih.gov

Table 1: Structural Comparison of Disulfide vs. 1,5-Disubstituted Triazole Bridge This table presents a conceptual comparison based on findings from crystallographic studies.

FeatureNative Disulfide Bond1,5-Disubstituted 1,2,3-Triazole Mimic
Backbone Conformation MaintainedHigh consensus (RMSD < 0.5 Å) nih.gov
Bridging Distance ~2.04 Å (S-S bond)Matched to preserve macrocycle size nih.gov
Flexibility Rotationally flexibleRigid and planar nih.govnih.gov
Chemical Nature Reducible, non-aromaticRedox-stable, aromatic nih.gov

Macrocyclization is a common strategy to improve the potency and stability of peptides by reducing conformational flexibility. The triazole bridge serves as an excellent tool for this purpose.

Rigidification : Incorporating a triazole bridge into a peptide backbone rigidifies the structure, which can help stabilize a bioactive conformation and improve binding affinity. nih.govresearchgate.net This pre-organization of the peptide into a shape recognized by its receptor can lead to more potent and selective ligands. nih.govnih.gov

Macrocyclic Synthesis : The formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, provides a highly efficient and orthogonal method for peptide cyclization. nih.gov This reaction is robust and proceeds with high yield, making it suitable for creating complex macrocyclic structures that would be challenging to synthesize using other methods. researchgate.net The resulting triazole-linked macrocycles exhibit enhanced stability compared to their disulfide counterparts. nih.gov

A primary driver for replacing disulfide bonds is to overcome their inherent instability in the reducing environments found within cells. nih.gov The cytosol contains high concentrations of reducing agents like glutathione (B108866), which can rapidly cleave disulfide bonds, inactivating the peptide. nih.gov

Metabolic Stability : The 1,2,3-triazole ring is chemically inert and not susceptible to enzymatic or chemical reduction in the body. nih.govmdpi.com This resistance to degradation significantly enhances the metabolic stability and in vivo half-life of the peptide. nih.govresearchgate.net In one study, the half-time for the reduction of a disulfide bond within endosomes was measured to be approximately 6 hours. nih.gov Triazole-bridged peptides, in contrast, show superior half-lives in stability assays. nih.gov

Improved Pharmacokinetics : By creating reduction-resistant analogues, the pharmacokinetic profile of a peptide drug can be dramatically improved. This increased stability allows the molecule to circulate longer in the bloodstream and reach its target tissue intact, potentially leading to improved therapeutic efficacy. researchgate.net

Table 2: Impact of Disulfide-to-Triazole Replacement on Melanocortin Receptor Agonist Potency Data adapted from studies on chimeric AGRP-melanocortin peptides. nih.govnih.gov

Compound ModificationTarget ReceptorRelative Agonist Potency (Compared to Disulfide Original)
1,5-Disubstituted Triazole mMC3REquipotent nih.govnih.gov
1,5-Disubstituted Triazole mMC4R~5-fold decrease nih.govnih.gov
1,4-Disubstituted Triazole mMC4R7- to 40-fold decrease nih.gov

Strategic Use as a Scaffold in Combinatorial Library Synthesis

The 1,2,3-triazole system is a valuable scaffold in combinatorial chemistry, a technique used to rapidly synthesize and screen large numbers of compounds for drug discovery. chemrxiv.orgekb.eg Its utility stems from the reliability and modularity of the click chemistry used for its formation. nih.gov

The triazole ring acts as a stable, central hub or linker, allowing for the systematic and diverse attachment of various molecular fragments. nih.gov This "modular strategy" enables the step-efficient synthesis of large libraries of structurally diverse compounds from readily available starting materials. nih.gov For example, researchers have used this approach to create extensive libraries of triazole-bridged flavonoid dimers and metal complexes for screening against various biological targets. chemrxiv.orgnih.gov The triazole scaffold's favorable attributes, including its proven biological relevance and metabolic stability, make it a particularly attractive linker for generating novel compound libraries. nih.gov

Contributions to Rational Ligand Design Methodologies

Rational ligand design involves the deliberate, structure-based design of molecules that are predicted to bind to a specific biological target. The well-defined properties of the 1,2,3-triazole ring make it a significant contributor to these methodologies. nih.govmdpi.com

The triazole ring is considered an important pharmacophore due to its unique combination of features: a significant dipole moment, the capacity for hydrogen bonding, and structural rigidity. nih.gov These properties allow it to engage in specific, high-affinity interactions with biological receptors. nih.gov In rational design, the triazole can be used in several ways:

Bioisosteric Replacement : As a proven bioisostere for the amide bond or phenolic groups, it can be swapped into a known ligand to fine-tune its properties, such as solubility, metabolic stability, or binding affinity, without drastically altering its core binding mode. mdpi.comunito.it

Scaffold Hopping : The triazole can serve as a novel core scaffold to replace a different chemical framework in a known drug, with the goal of discovering new chemical entities that may have improved properties or bypass existing patents. unito.it

Vectorial Design : The three nitrogen atoms of the triazole ring offer distinct vectors for substitution. This allows medicinal chemists to precisely control the orientation of appended functional groups to explore additional binding pockets within a target protein, as demonstrated in docking studies of novel enzyme inhibitors. mdpi.comunito.it

By providing a stable, predictable, and synthetically accessible structural element with favorable physicochemical properties, the 1,2,3-triazole moiety has become an invaluable tool for the rational design of new therapeutic agents. nih.govnih.gov

Environmental Dynamics and Degradation Pathways of Organosulfur Triazole Compounds

Abiotic Transformation Processes

Abiotic transformation processes are non-biological degradation mechanisms that play a significant role in the environmental breakdown of chemical compounds. These processes are primarily driven by physical and chemical factors present in the environment, such as sunlight and water.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight. The susceptibility of a molecule to photolysis depends on its ability to absorb light at wavelengths present in the solar spectrum and the efficiency with which this absorbed energy leads to chemical bond cleavage.

The 1,2,3-triazole ring, a core component of the target compound, is known to be relatively stable. However, studies on various 1-aryl-1,2,3-triazoles have shown that they can undergo photolysis, often leading to rearrangement products such as indoles via intermediate species like carbenes and 1H-azirines. rsc.org The presence of a disulfide linkage in "4,4'-di(1,2,3-triazolyl) disulfide hydrate" introduces another potential site for photolytic cleavage. Disulfide bonds can be susceptible to photolysis, which could lead to the formation of thiol radicals.

Table 1: Illustrative Photodegradation Rates of Selected Triazole Fungicides

Triazole FungicideInitial Concentration (mg/L)Irradiation ConditionsDegradation Rate Constant (min⁻¹)Reference
Propiconazole1.0Photo-electrocatalysis0.0162 researchgate.net
Tebuconazole1.0Photo-electrocatalysisNot Specified researchgate.net
Diniconazole1.0Photo-electrocatalysisNot Specified researchgate.net

Note: This table provides examples of photodegradation rates for other triazole compounds to illustrate the process, as specific data for "this compound" is not available.

Hydrolytic Stability and Chemical Reactions in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound in an aqueous environment is largely determined by its susceptibility to hydrolysis. The "this compound" molecule contains both triazole rings and a disulfide bond, each exhibiting different hydrolytic stabilities.

The 1,2,3-triazole ring is generally considered to be hydrolytically stable under typical environmental pH conditions. nih.gov This stability is attributed to the aromatic nature of the heterocyclic ring.

Biotic Degradation Studies

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. wikipedia.org This is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Metabolism and Biotransformation Pathways

The microbial degradation of triazole-containing compounds, particularly triazole fungicides, has been the subject of numerous studies. While specific data on "this compound" is scarce, the general principles of microbial metabolism of related compounds can provide valuable insights.

Microorganisms can utilize organic compounds as a source of carbon, nitrogen, and energy. The degradation of complex molecules often involves a series of enzymatic reactions. For some triazole fungicides, bacteria have been isolated that can use these compounds as their sole source of carbon and nitrogen. nih.gov The degradation pathways can involve hydroxylation, dehalogenation, and ring cleavage. For example, the degradation of the triazole fungicide fenbuconazole (B54123) has been shown to be enantioselective, with different stereoisomers degrading at different rates. acs.org

The presence of a disulfide bond may also influence microbial degradation. Some microorganisms are known to metabolize organosulfur compounds. nih.govnih.gov The degradation of dibenzothiophene, an organosulfur compound, can proceed through different pathways, including one that leads to the formation of monohydroxydibenzothiophene. nih.gov

Table 2: Examples of Microbial Degradation of Triazole Fungicides

Triazole FungicideMicroorganism(s)Degradation EfficiencyTimeframeReference
2,4-Dichlorophenoxyacetic acidArthrobacter sp., Sphingomonas sp., Stenotrophomonas sp.81-90%12 days nih.gov
FenbuconazoleSoil microorganismsEnantioselective degradationNot specified acs.org
DibenzothiopheneSphingomonas sp.>90% (cometabolically)48 hours nih.gov

Note: This table presents data for other triazole and organosulfur compounds to illustrate microbial degradation processes.

Investigation of Biofilm-Mediated Degradation Processes

Biofilms are complex communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. wikipedia.org Biofilms can exhibit enhanced degradation capabilities for various pollutants compared to planktonic (free-living) cells. acs.orgnih.gov The biofilm matrix can protect the microorganisms from toxic substances and concentrate pollutants, making them more available for degradation.

The degradation of persistent organic pollutants, including some pesticides, has been shown to be more effective in biofilm-based systems. acs.org Biofilms can facilitate the cometabolism of compounds, where the degradation of a non-growth-supporting substrate occurs in the presence of a primary growth substrate. This is particularly relevant for the degradation of organosulfur compounds in low-carbon environments, where the addition of an extra carbon source can enhance biofilm formation and degradation activity. nih.gov The structure of the biofilm itself, including its porosity and the activity of the embedded microbial community, plays a crucial role in the degradation process. acs.org While specific studies on the biofilm-mediated degradation of "this compound" are not available, the principles derived from studies on other recalcitrant organic compounds suggest that biofilms could play a significant role in its environmental fate. frontiersin.org

Environmental Fate Modeling and Assessment Frameworks

Environmental fate models are computational tools used to predict the distribution, persistence, and transport of chemicals in the environment. defra.gov.ukresearchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time and space.

For persistent organic pollutants (POPs), multimedia fate models are often employed. defra.gov.ukresearchgate.netacs.org These models can simulate the movement of a chemical between different environmental media and can be applied at various spatial scales, from local to global. defra.gov.ukresearchgate.net Key input parameters for these models include degradation half-lives in different compartments, partition coefficients (such as Koc and Kaw), and emission rates. cefic-lri.org

In the context of triazole fungicides, specific models and frameworks have been developed to assess their environmental risk. capes.gov.brnih.govfungalinfectiontrust.orgresearchgate.net These often focus on their behavior in agricultural settings and their potential to leach into groundwater or runoff into surface waters. Computational toxicology and in vitro to in vivo extrapolation models are also being used to characterize the potential risks of human exposure to triazoles. nih.gov

Given the limited experimental data on "4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303)," environmental fate modeling would be a valuable tool for a preliminary assessment of its potential environmental behavior. By using its structural properties to estimate key input parameters, models could provide initial predictions of its persistence, partitioning, and potential for long-range transport.

Advanced Analytical Methodologies for the Characterization of 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303). It is the standard method used to assess the purity of commercially available batches of this compound. chemimpex.com Given the polar nature of the triazole rings, a reversed-phase HPLC (RP-HPLC) method is the most probable approach. However, the high polarity might lead to poor retention on standard C18 columns. Therefore, specialized columns, such as those with polar end-capping or phenyl-hexyl phases, could be employed to enhance retention and resolution. rdd.edu.iqnih.gov Another approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, to improve retention. helixchrom.com

A typical HPLC analysis involves injecting a solution of the compound onto a column, through which a pressurized liquid, the mobile phase, is pumped. The components of the sample separate based on their differential interactions with the stationary phase (the column packing material) and the mobile phase. A detector, commonly a UV-Vis detector for compounds with a chromophore like the triazole ring, measures the analyte as it elutes from the column, producing a chromatogram.

Detailed Research Findings: While a specific, validated HPLC method for 4,4'-di(1,2,3-triazolyl) disulfide hydrate is not detailed in the available scientific literature, a hypothetical method can be constructed based on established practices for similar polar heterocyclic compounds. nih.govresearchgate.net The objective would be to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or degradation products. Method validation would be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Interactive Data Table: Exemplary HPLC Parameters for Analysis

ParameterSuggested ConditionRationale for Selection
Column Polar-Embedded C18 (e.g., 250 mm x 4.6 mm, 5 µm)Enhances retention for polar analytes like triazoles compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.
Elution Mode GradientOptimal for separating compounds with a range of polarities, ensuring elution of both the main analyte and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, providing a balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmTriazole rings typically exhibit UV absorbance; this wavelength is a common choice for similar compounds. nih.gov
Injection Vol. 10 µLA standard volume for analytical HPLC.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The molecular formula of the anhydrous compound is C₄H₄N₆S₂, corresponding to a molecular weight of approximately 200.24 g/mol . scbt.com

In a typical experiment, the sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this triazole derivative, as it typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Detailed Research Findings: Specific mass spectral data for this compound is not published. However, a fragmentation pattern can be predicted based on its structure. The disulfide bond (S-S) is relatively weak and would be a likely site for initial cleavage under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Cleavage of the disulfide bond would result in a characteristic fragment corresponding to the 4-(1,2,3-triazolyl)thio radical cation. Other expected fragmentations include the loss of nitrogen (N₂) from the triazole ring, a common pathway for such heterocycles. nih.gov The resulting fragmentation pattern serves as a "molecular fingerprint," which is highly specific to the compound's structure.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
201.0101.0C₂H₂N₃S•Homolytic cleavage of the S-S disulfide bond.
201.0173.0N₂Loss of a dinitrogen molecule from one triazole ring.
173.0145.0N₂Subsequent loss of a second dinitrogen molecule.
101.073.0N₂Loss of dinitrogen from the triazole ring of the disulfide cleavage product.

Microextraction Techniques for Trace-Level Analysis (e.g., Effervescence-Assisted Liquid-Liquid Microextraction)

For the analysis of trace levels of this compound in complex matrices such as environmental or biological samples, a pre-concentration step is often necessary. Microextraction techniques are miniaturized sample preparation methods that reduce solvent consumption and sample volume while providing high enrichment factors.

Effervescence-assisted liquid-liquid microextraction is an innovative approach where the dispersion of an extraction solvent into the aqueous sample is achieved through the in-situ generation of gas bubbles, typically by adding an effervescent agent like sodium carbonate or bicarbonate to an acidic solution. nih.gov This creates a large surface area for mass transfer of the analyte from the sample into the extraction solvent.

Detailed Research Findings: While no studies have specifically applied this technique to this compound, methods developed for other triazole fungicides demonstrate its feasibility. nih.gov For this compound, a suitable low-density organic solvent would be selected. After extraction, the solvent is collected and analyzed, typically by HPLC or GC. The method offers high recovery and enrichment factors, enabling the detection of analytes at very low concentrations (µg/L or ng/L). nih.gov Other relevant techniques include dispersive liquid-liquid microextraction (DLLME) and microextraction by packed sorbent (MEPS), which have been successfully used for the analysis of various azole compounds in biological fluids. nih.govnist.gov

Hyphenated Analytical Systems for Comprehensive Characterization (e.g., LC-MS/MS)

Hyphenated systems, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide the highest level of selectivity and sensitivity for the analysis of complex mixtures. This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry.

The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., ESI). In the MS/MS system, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, allowing for accurate quantification even at very low levels in complex matrices. frontiersin.org

Detailed Research Findings: The analysis of triazole derivatives is a well-established application for LC-MS/MS. fishersci.cafrontiersin.org For this compound, an LC-MS/MS method would offer unambiguous identification and precise quantification. The HPLC component would separate the analyte from matrix components, while the MS/MS would provide confirmation based on its specific precursor-to-product ion transitions. The challenges in analyzing polar triazole metabolites, such as high chemical noise and matrix interferences, have been successfully overcome by combining advanced LC techniques with highly selective MS detection, sometimes incorporating differential mobility spectrometry (DMS) for an additional layer of separation. fishersci.cascbt.com

Future Directions and Emerging Research Frontiers for 4,4 Di 1,2,3 Triazolyl Disulfide Hydrate

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the principles of green chemistry, moving away from traditional methods that often rely on hazardous reagents and substantial waste generation. rsc.org Future synthetic strategies for 4,4'-di(1,2,3-triazolyl) disulfide hydrate (B1144303) are expected to increasingly adopt these sustainable practices.

The core 1,2,3-triazole rings are typically formed via Huisgen 1,3-dipolar cycloaddition, a reaction now famously optimized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com Innovations are focused on making this key step more environmentally benign. Research is demonstrating the efficacy of using biodegradable and non-toxic solvents like Cyrene™ as alternatives to hazardous options such as DMF and DMSO. nih.govnih.gov This approach not only reduces the environmental impact but also simplifies product isolation, often allowing for precipitation in water, which eliminates the need for chromatographic purification and minimizes waste. nih.govnih.gov

Furthermore, the development of heterogeneous and reusable catalysts is a major frontier. While copper is a common catalyst, concerns over its potential toxicity have spurred research into alternatives. rsc.org Zinc-based nanocrystal catalysts have shown excellent efficiency for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, offering an eco-friendly, copper-free protocol. rsc.org Similarly, supported gold nanoparticles are being explored for azide-alkyne cycloadditions, demonstrating high yields in short reaction times under microwave irradiation. mdpi.com

The second key synthetic step, the formation of the disulfide bridge, typically involves the oxidation of a corresponding triazole-thiol precursor. Green chemistry principles would favor the use of mild, environmentally safe oxidizing agents and catalytic systems over stoichiometric heavy-metal-based reagents.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses hazardous, high-boiling point polar aprotic solvents (e.g., DMF, DMSO). nih.govEmploys water or biodegradable solvents like Cyrene™. nih.govnih.govrsc.org
Catalysts May use homogeneous copper catalysts that are difficult to remove from the final product. rsc.orgFocuses on reusable, heterogeneous catalysts (e.g., ZnO nanocrystals, supported Au NPs). rsc.orgmdpi.com
Purification Frequently requires energy-intensive column chromatography, generating significant solvent waste. nih.govAims for simple product isolation via precipitation, minimizing waste. nih.govnih.gov
Energy Often relies on conventional heating, which can be energy-intensive. rsc.orgExplores energy-efficient technologies such as microwave irradiation or sonochemistry. rsc.orgmdpi.com
Atom Economy May involve multi-step processes with protecting groups, lowering overall efficiency.Utilizes one-pot, multicomponent reactions to improve efficiency and reduce waste. rsc.orgmdpi.com

Discovery of Novel Chemical Transformations and Reactivity Profiles

The unique bifunctional nature of 4,4'-di(1,2,3-triazolyl) disulfide hydrate presents significant opportunities for discovering novel chemical reactions. Its reactivity can be centered on two primary locations: the disulfide linkage and the triazole rings.

The disulfide bond is a dynamic covalent linkage, susceptible to cleavage under mild reducing or oxidizing conditions. This reactivity is a key area for exploration. The cleavage of the S-S bond would yield two equivalents of a 4-mercapto-1,2,3-triazole. This thiol derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, such as alkylation, acylation, or Michael additions, allowing for the introduction of diverse functional groups. This opens pathways to creating heterobifunctional molecules where the disulfide acts as a cleavable linker.

The triazole rings themselves offer further sites for modification. frontiersin.org The nitrogen atoms in the 1,2,3-triazole system can be alkylated or arylated, which can modulate the compound's solubility, electronic properties, and coordination behavior. rsc.org The ability of the triazole nitrogens to act as ligands and form coordination complexes with metals is a significant aspect of its reactivity profile, making it a valuable building block in coordination chemistry and catalysis. chemimpex.com The exploration of cycloaddition reactions involving the triazole core could also lead to novel fused heterocyclic systems with unique properties. mdpi.com

A particularly interesting research avenue is the use of the triazole moiety as a bioisostere for other chemical groups, most notably as a mimetic for disulfide bonds in peptides. nih.govnih.gov While the parent compound contains a disulfide, its triazole components share characteristics with peptide bonds, such as a high dipole moment and the ability to participate in hydrogen bonding. nih.gov Research into the transformation of the disulfide bridge into a more stable triazole bridge within a larger molecular framework is a promising field, potentially yielding compounds with enhanced metabolic stability. nih.govresearchgate.net

Exploration in Hybrid Material Systems and Nanotechnology

The distinct properties of this compound make it an excellent candidate for integration into advanced materials and nanotechnological applications. chemimpex.com Its rigid, aromatic triazole units and the functional disulfide linker can be exploited to create novel polymers, hybrid systems, and functional nano-objects. lifechemicals.comrsc.org

In polymer chemistry, the compound can serve as a functional cross-linking agent. chemimpex.com The disulfide bond can be incorporated into polymer chains, creating materials that are responsive to redox stimuli. Cleavage of the disulfide cross-links can lead to a change in the material's properties, such as swelling, degradation, or the release of an encapsulated agent. This is highly desirable for applications in drug delivery systems and smart materials.

In nanotechnology, the ability of triazoles to participate in self-assembly processes is a rapidly growing field of interest. rsc.org Techniques like polymerization-induced self-assembly (PISA) can be used to create well-defined nano-objects such as spheres, worms, and vesicles from triazole-containing monomers. rsc.org this compound could be used as a key monomer or a functional surface ligand in the synthesis of such nanostructures. Furthermore, its ability to coordinate with metal ions allows for the creation of organic-inorganic hybrid nanomaterials. chemimpex.com These materials could find use in catalysis or as advanced sensors for detecting heavy metals and other environmental pollutants. chemimpex.com

Advanced Predictive Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, guiding experimental work and accelerating the discovery of new applications. Advanced modeling can elucidate complex structure-function relationships.

Molecular docking simulations can be employed to predict how the molecule interacts with biological targets, such as enzymes or receptors. nih.gov This is crucial for designing new therapeutic agents based on this scaffold. By understanding the binding modes and intermolecular interactions (e.g., hydrogen bonds, π-stacking), the molecular architecture can be rationally modified to enhance binding affinity and selectivity. nih.gov

Quantum chemical calculations can predict a range of fundamental physicochemical properties that govern the molecule's behavior. acs.org These include dipole moments, electrostatic potential surfaces, and the energies of frontier molecular orbitals (HOMO/LUMO). Such calculations help in understanding the molecule's reactivity, solubility, and electronic characteristics. mdpi.comacs.org For instance, predicting the relative stability and dipole moments of different tautomers or regioisomers is critical for controlling reaction outcomes. mdpi.com This predictive power is essential for tailoring the molecule for specific functions, whether in materials science or medicinal chemistry.

PropertySignificance in ModelingRelated Research Finding
Dipole Moment Influences solubility, intermolecular interactions, and reaction regioselectivity. mdpi.comacs.orgThe 1,5-disubstituted 1,2,3-triazole possesses a larger dipole moment than the 1,4-isomer, which can be used to influence polymer self-assembly. mdpi.com
Hydrogen Bonding Critical for predicting drug-target interactions and self-assembly in materials. nih.govThe triazole ring can act as both a hydrogen bond donor and acceptor, mimicking peptide bonds. nih.govacs.org
logP (Lipophilicity) Predicts membrane permeability and aqueous solubility, key for drug design. acs.orgThe inherent polarity of the triazole ring generally contributes to a lower logP, suggesting improved water solubility. acs.org
Molecular Geometry Determines steric fit in enzyme active sites or packing in crystal structures.The bridging distance of triazole-based disulfide mimetics can closely match that of natural disulfide bonds in peptides. nih.gov
Tautomeric Stability Predicts the dominant isomer in solution, which affects reactivity and binding.The 4H-1,2,3-triazole tautomer is nonaromatic and generally less stable than the 1H and 2H tautomers. frontiersin.org

Tailoring Molecular Architectures for Specific Academic and Technological Advancements

The ultimate goal of the foundational research described in the preceding sections is to precisely tailor the molecular architecture of this compound and its derivatives for specific, high-value applications. The synthetic versatility and well-understood reactivity profile of this compound provide a rich platform for molecular engineering.

By combining green synthetic methods with novel chemical transformations, a diverse library of derivatives can be created. For example:

For Medicinal Chemistry: The disulfide bond can be used as a trigger for drug release in the reductive environment of cancer cells. The triazole rings can be functionalized to improve target specificity or pharmacokinetic properties. The entire molecule can serve as a scaffold for developing new antimicrobial agents to combat antibiotic resistance. chemimpex.com

For Materials Science: N-functionalization of the triazole rings can be used to attach polymerizable groups, allowing the molecule to be incorporated as a monomer into advanced polymers. lifechemicals.com This could lead to the development of self-healing materials, where disulfide exchange reactions can repair damage, or redox-responsive coatings and adhesives. chemimpex.com

For Analytical Chemistry: The molecule's ability to chelate metal ions can be harnessed to design highly selective and sensitive chemical sensors. chemimpex.com By attaching chromophores or fluorophores to the triazole rings, metal binding can be transduced into a measurable optical signal, enabling the detection of environmental pollutants.

The convergence of sustainable synthesis, reactivity studies, nanotechnology, and computational modeling will enable the rational design of next-generation molecules derived from this compound, unlocking its full potential across a wide spectrum of scientific and technological fields.

Q & A

Q. What are the standard synthesis protocols for 4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves refluxing precursors in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours, followed by distillation under reduced pressure and crystallization (e.g., water-ethanol mixtures). For optimization, orthogonal experimental design can systematically vary parameters (e.g., temperature, solvent ratio, catalyst concentration) to identify yield-maximizing conditions. Regression analysis of data from fractional factorial designs helps model interactions between variables .

Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) confirms triazole ring substitution patterns and disulfide bond presence.
  • FTIR identifies functional groups (e.g., S–S stretching at ~500 cm⁻¹, triazole C–N vibrations).
  • XRD resolves crystalline structure and hydration state.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., 4-amino-triazole derivatives) ensures purity .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:
  • pH stress testing (e.g., 1M HCl, NaOH, and neutral buffers at 25–60°C).
  • Thermogravimetric analysis (TGA) to determine dehydration thresholds.
  • HPLC-UV monitoring for degradation products. Statistical tools like ANOVA compare degradation rates across conditions .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing : MTT assay on mammalian cell lines (e.g., HeLa) to establish IC₅₀ values.
  • Anti-biofilm activity : Crystal violet staining in Pseudomonas aeruginosa models. Include positive controls (e.g., ampicillin) and validate via triplicate runs .

Q. How does the hydration state of the compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Dehydrate the compound via azeotropic distillation (e.g., toluene reflux) and compare reactivity with hydrated forms in model reactions (e.g., Suzuki-Miyaura coupling). Monitor reaction kinetics using in-situ FTIR or GC-MS. Hydration often reduces Lewis acidity but may stabilize intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolyl disulfide derivatives?

  • Methodological Answer :
  • Comparative meta-analysis : Normalize data across studies using metrics like % inhibition per µM concentration.
  • Strain-specific variability : Re-test compounds on standardized cell lines (e.g., ATCC strains) under controlled conditions.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on triazole) with activity trends .

Q. What factorial design approaches are suitable for studying the effects of multiple variables on synthesis efficiency?

  • Methodological Answer : Use a 2⁴ full factorial design to test:
VariableLow Level (-1)High Level (+1)
Reaction time4 hours18 hours
Temperature80°C120°C
Solvent (DMSO:EtOH)1:13:1
Catalyst (AcOH)2 drops10 drops
Analyze main effects and interactions via Pareto charts. Response surface methodology (RSM) optimizes non-linear relationships .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • In-situ monitoring : Use ReactIR to detect intermediates (e.g., hydrazide byproducts) and adjust stoichiometry.
  • Scavenger resins : Add polymer-bound sulfonic acid to trap unreacted aldehydes.
  • Crystallization screening : Test solvents with varying polarity (e.g., ethyl acetate vs. hexane) to isolate pure product .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., Staphylococcus aureus FabI).
  • MD simulations : Analyze stability of ligand-protein complexes in GROMACS (100 ns trajectories).
  • Pharmacophore modeling : Identify critical interaction sites (e.g., disulfide-mediated hydrogen bonding) .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :
  • Size-exclusion chromatography (SEC) : Separate oligomers using Sephadex LH-20.
  • HILIC HPLC : Resolve polar byproducts with a silica column (ACN/water gradient).
  • Membrane filtration : Tangential flow filtration (10 kDa MWCO) removes high-MW impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.